molecular formula C21H22O3 B2763250 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate CAS No. 331460-43-6

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate

Cat. No.: B2763250
CAS No.: 331460-43-6
M. Wt: 322.404
InChI Key: VSSNYNQFARJRGZ-NTEUORMPSA-N
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Description

“4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate” is a chemical compound with the CAS Number: 331460-43-6 . It has a molecular weight of 322.4 and is known for its diverse scientific applications.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C21H22O3 . The InChI Code for the compound is 1S/C21H22O3/c1-15-5-10-17 (11-6-15)19 (22)14-9-16-7-12-18 (13-8-16)24-20 (23)21 (2,3)4/h5-14H,1-4H3/b14-9+ .


Physical and Chemical Properties Analysis

The compound is a solid in its physical form . More specific physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Stereoselective Synthesis and Catalysis

The Au-catalyzed synthesis of (1Z,3E)-2-pivaloxy-1,3-dienes from propargylic pivalates showcases the application of pivalate groups in facilitating selective transformations in organic synthesis. This process allows for the production of dienes with various functionalities, highlighting the role of pivalates in stereoselective synthesis and catalysis (Guotao Li, Guozhu Zhang, & Liming Zhang, 2008).

Cross-Coupling Reactions

The nickel-catalyzed phosphorylation of phenol derivatives via C-O/P-H cross-coupling illustrates another application, where phenyl pivalates are used to afford aryl phosphonates and aryl phosphine oxides in good to high yields. This underscores the utility of pivalate moieties in facilitating cross-coupling reactions, a cornerstone technique in the synthesis of complex molecules (Jia Yang et al., 2016).

Photoinitiation Efficiency

Photoinitiators containing phenylthioether-substituted thiophene groups and oxime ester groups, which show excellent absorption under LED irradiation, are another area of application. These compounds demonstrate the role of specific moieties in enhancing photoinitiation efficiency for radical photopolymerization, which is crucial for advanced material processing and manufacturing (Weijie Wang et al., 2021).

Luminescence and Magnetic Properties

Research on dinuclear lanthanide pivalate complexes with chelating N-donor ligands has explored their magnetic and luminescence properties. These studies provide insights into the use of pivalate complexes in the development of light-conversion molecular devices and highlight the intersection of chemistry with material science for optical applications (I. G. Fomina et al., 2012).

Catalytic Arylation

The palladium-catalyzed benzene arylation incorporating catalytic pivalic acid as a proton shuttle demonstrates the critical role of pivalates in facilitating high-yield reactions. This research area illustrates the compound's utility in the design of catalytic systems for efficient organic synthesis (M. Lafrance & K. Fagnou, 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-15-5-10-17(11-6-15)19(22)14-9-16-7-12-18(13-8-16)24-20(23)21(2,3)4/h5-14H,1-4H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYNQFARJRGZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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